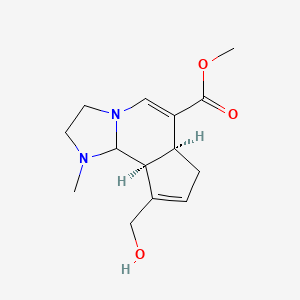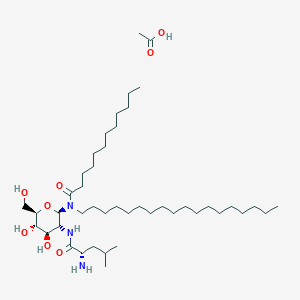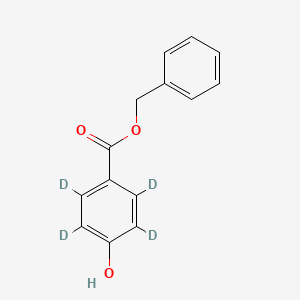
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in medical treatments, particularly for prostate cancer and endometriosis. This compound mimics the natural hormone’s function, regulating the release of gonadotropins from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow synthesis methods have been developed to enhance efficiency and yield. These methods involve the use of microreactors, allowing for precise control of reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt undergoes various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various protecting groups and coupling reagents are used during synthesis.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones. The molecular targets include the LHRH receptors and the downstream signaling pathways involved in hormone release .
Comparison with Similar Compounds
Triptorelin: Another LHRH analog used for similar medical applications.
Leuprorelin: Used in the treatment of hormone-dependent cancers and conditions.
Goserelin: Another analog with similar therapeutic uses
Uniqueness: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is unique due to its specific sequence and modifications, which confer distinct biological activity and stability compared to other LHRH analogs .
Properties
Molecular Formula |
C58H82N14O12 |
|---|---|
Molecular Weight |
1167.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H82N14O12/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-56(82)47(30-73)71-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,82)(H,69,81)(H,70,76)(H,71,80)/t40-,41-,42-,43+,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
KRCQJOYGKXUSST-LIJARHBVSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)

![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
